

# discovery and development of danicopan ACH-4471

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

## Mechanism of Action and Complement Pathway

**Danicopan** selectively inhibits complement factor D, a serine protease essential for the activation and amplification of the complement alternative pathway (AP) [1] [2]. The diagram below illustrates how **danicopan** acts within the complement cascade.



[Click to download full resolution via product page](#)

**Danicopan** inhibits the alternative pathway of the complement cascade, preventing C3 convertase formation and downstream effector functions.

## Key In Vitro and Preclinical Profiling Data

Early characterization established **danicopan** as a potent and selective factor D inhibitor, with data summarized in the table below.

| Parameter                                | Result/Value              | Experimental Context                                                                                                             |
|------------------------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Factor D Binding (Kd)                    | 0.54 nM [3] [4]           | Surface plasmon resonance with human Factor D [3].                                                                               |
| Enzymatic Inhibition (IC <sub>50</sub> ) | 0.015 μM [3]              | Inhibition of pure factor D proteolytic activity on its natural substrate (C3bB complex) [3].                                    |
| Hemolysis Inhibition (IC <sub>50</sub> ) | 0.0040 - 0.027 μM [3]     | Range across assays using 8% normal human serum and rabbit erythrocytes (AP) or antibody-sensitized sheep erythrocytes (CP) [3]. |
| C3 Fragment Deposition                   | Significant reduction [5] | Flow cytometry with FITC-conjugated anti-human C3d antibody on PNH erythrocytes [5].                                             |

## Detailed Experimental Protocols

- Factor D Binding Kinetics (Surface Plasmon Resonance):** Binding kinetics and affinity of **danicopan** to human factor D were determined by surface plasmon resonance [3].
- Factor D Enzymatic Activity:** Inhibition of factor D activity was evaluated using 0.8 nM purified human factor D and its natural substrate C3bB [3].
- Hemolysis Assays:** Inhibition of APC-mediated hemolytic activity was assessed with 8% normal human serum and rabbit erythrocytes; classical pathway inhibition used 0.5% normal human serum and antibody-sensitized sheep erythrocytes [3].
- Cell-based Assays (Ham test):** Inhibition of hemolysis was assessed using PNH erythrocytes at 1% hematocrit in GVB0/MgEGTA (pH 6.4) and 20% acidified human serum [3]. A modified Ham test assessed efficacy in aHUS patient serum [3].

## In Vivo Efficacy and Ocular Distribution

| Species            | Key Findings                                                                                       | Implications                                                                     |
|--------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Cynomolgus Monkeys | Oral administration (200 mg/kg, twice 12h apart) suppressed APC activity by >95% for 30 hours [3]. | Proof-of-concept for oral dosing achieving sustained systemic AP inhibition [3]. |

| Species                    | Key Findings                                                                                                                                                            | Implications                                                                                               |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| <b>Rats (Pigmented)</b>    | Following a single oral [ <sup>14</sup> C]-danicopan dose, radioactivity localized to and persisted in the uveal tract for 672 hours (t <sub>1/2</sub> =576 h) [6] [3]. | Demonstrated melanin binding creating an ocular drug reservoir [6].                                        |
| <b>Rabbits (Pigmented)</b> | After multiple oral doses, drug exposure (AUC) in neural retina was 3.4-fold higher vs. plasma; in choroid/Bruch's/RPE, it was 62.7-fold higher [6].                    | Oral danicopan crosses the blood-retina barrier, supporting potential for treating geographic atrophy [6]. |

## Clinical Development and Clinical Trial Data

Clinical development progressed from monotherapy to combination therapy with C5 inhibitors to address extravascular hemolysis (EVH) in PNH [5] [7].

- **Phase II Monotherapy (NCT03053102)**: In 10 untreated PNH patients, **danicopan** (100-200 mg TID) significantly reduced intravascular hemolysis and increased hemoglobin over 84 days [5] [8].
- **Phase II Add-on Therapy**: In C5 inhibitor-treated PNH patients with persistent anemia, **danicopan** add-on resulted in clinically significant hemoglobin improvements and near transfusion-independence [7].
- **Phase III Trial (NCT04469465)**: A pivotal 84-patient, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety of **danicopan** add-on therapy in PNH patients with clinically evident EVH [7].

Key clinical efficacy data from the phase II monotherapy trial is summarized below.

| Clinical Parameter                 | Baseline (Mean)   | Day 28 (Mean)     | Day 84 (Mean)      |
|------------------------------------|-------------------|-------------------|--------------------|
| <b>Lactate Dehydrogenase (LDH)</b> | 5.7 x ULN [5] [8] | 1.8 x ULN [5] [8] | 2.2 x ULN [5] [8]  |
| <b>Hemoglobin</b>                  | 9.8 g/dL [5] [8]  | +1.1 g/dL [5] [8] | +1.7 g/dL [5] [8]  |
| <b>FACIT-Fatigue Score</b>         | 34 [5] [8]        | +9 points [5] [8] | +13 points [5] [8] |

## Pharmacokinetics and Pharmacodynamics

| Parameter              | Value / Description                                                                             |
|------------------------|-------------------------------------------------------------------------------------------------|
| Route & Tmax           | Oral; Median Tmax ~3.7 hours [2].                                                               |
| Food Effect            | High-fat meal increases AUC by ~25% and Cmax by ~93% [2].                                       |
| Protein Binding        | Extensive (91.5% - 94.3%) [2].                                                                  |
| Metabolism             | Extensively metabolized, primarily via non-CYP pathways (oxidation, reduction, hydrolysis) [2]. |
| Elimination Half-life  | Mean ~7.9 hours [2].                                                                            |
| Excretion              | 69% feces (3.57% unchanged), 25% urine (0.48% unchanged) [2].                                   |
| Pharmacodynamic Effect | >90% inhibition of AP activity in patients on 150-200 mg TID [2].                               |

## Development Status and Future Directions

- **Approved:** In March 2024, the FDA approved **danicopan (Voydeya)** as an add-on therapy to ravulizumab or eculizumab for treating EVH in adults with PNH [2].
- **Investigational:** Research continues for other complement-mediated conditions. A phase II trial in geographic atrophy (NCT05019521) was terminated due to lack of efficacy [9].
- **Discontinued:** Development has been discontinued for atypical hemolytic uremic syndrome (aHUS) and membranoproliferative glomerulonephritis [9].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. and Development of the Oral Complement Factor... Discovery [pubmed.ncbi.nlm.nih.gov]
2. Danicopan: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. ( Danicopan - ACH ) | Complement System 4471 [invivochem.com]
4. | Complement System | TargetMol Danicopan [targetmol.com]
5. Danicopan: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]
6. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]
7. Phase 3 Study of Danicopan, an Oral Complement Factor ... [sciencedirect.com]
8. : an oral complement factor D inhibitor for... | Haematologica Danicopan [haematologica.org]
9. - Alexion AstraZeneca Rare Disease - AdisInsight Danicopan [adisinsight.springer.com]

To cite this document: Smolecule. [discovery and development of danicopan ACH-4471]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524982#discovery-and-development-of-danicopan-ach-4471>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)